2-(2,4,6-Trichlorophenoxy)propionic acid
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Overview
Description
2-(2,4,6-Trichlorophenoxy)propionic acid is an organic compound known for its use as a phenoxy herbicide and plant growth regulator. It is structurally related to 2,4,5-Trichlorophenoxyacetic acid, with the acetic acid side chain replaced by a propionate group, creating a chiral center in the molecule . This compound is known for its ability to mimic the auxin growth hormone indoleacetic acid, leading to rapid and uncontrolled growth in plants .
Preparation Methods
The synthesis of 2-(2,4,6-Trichlorophenoxy)propionic acid typically involves the reaction of 2,4,6-trichlorophenol with chloroacetic acid under basic conditions to form the corresponding phenoxyacetic acid. This intermediate is then subjected to further reactions to introduce the propionic acid side chain . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-(2,4,6-Trichlorophenoxy)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the aromatic ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2,4,6-Trichlorophenoxy)propionic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trichlorophenoxy)propionic acid involves mimicking the natural auxin growth hormone indoleacetic acid. When applied to plants, it induces rapid and uncontrolled growth, leading to the death of the plant . This effect is achieved by disrupting normal cellular processes and causing abnormal cell elongation and division .
Comparison with Similar Compounds
2-(2,4,6-Trichlorophenoxy)propionic acid is similar to other phenoxy herbicides such as:
2,4,5-Trichlorophenoxyacetic acid: Shares a similar structure but with an acetic acid side chain instead of a propionic acid side chain.
2,4-Dichlorophenoxyacetic acid: Another widely used phenoxy herbicide with two chlorine atoms on the aromatic ring. The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activity and chiral properties.
Properties
CAS No. |
778-83-6 |
---|---|
Molecular Formula |
C9H7Cl3O3 |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
3-(2,4,6-trichlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H7Cl3O3/c10-5-3-6(11)9(7(12)4-5)15-2-1-8(13)14/h3-4H,1-2H2,(H,13,14) |
InChI Key |
CJFMEZGDFLYDEP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1Cl)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCC(=O)O)Cl)Cl |
778-83-6 | |
Pictograms |
Irritant |
Origin of Product |
United States |
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